molecular formula C13H20N2O3S B4465062 N-(BUTAN-2-YL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

N-(BUTAN-2-YL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

Cat. No.: B4465062
M. Wt: 284.38 g/mol
InChI Key: MNWYURPIMBCYTI-UHFFFAOYSA-N
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Description

N-(BUTAN-2-YL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is a chemical compound with a complex structure that includes a benzamide core substituted with butan-2-yl and N-methylmethanesulfonamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(BUTAN-2-YL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The butan-2-yl group is introduced through alkylation reactions, while the N-methylmethanesulfonamido group is added via sulfonamide formation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(BUTAN-2-YL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzamides, depending on the specific reaction and conditions used.

Scientific Research Applications

N-(BUTAN-2-YL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(BUTAN-2-YL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

  • N-(BUTAN-2-YL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
  • N-ETHYLBUTAN-2-AMINE
  • N-METHYLBUTAN-2-AMINE

Uniqueness

N-(BUTAN-2-YL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-butan-2-yl-3-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-5-10(2)14-13(16)11-7-6-8-12(9-11)15(3)19(4,17)18/h6-10H,5H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWYURPIMBCYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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